1-[4-(4-Methylpiperazin-1-yl)sulfonylpiperazin-1-yl]-2-pyridin-3-ylethanone
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Overview
Description
1-[4-(4-Methylpiperazin-1-yl)sulfonylpiperazin-1-yl]-2-pyridin-3-ylethanone is a complex organic compound featuring a piperazine ring system, a sulfonyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methylpiperazin-1-yl)sulfonylpiperazin-1-yl]-2-pyridin-3-ylethanone typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring, which can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Pyridine Moiety: The pyridine ring is then attached through nucleophilic substitution reactions, where the piperazine derivative reacts with a pyridine halide under basic conditions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methylpiperazin-1-yl)sulfonylpiperazin-1-yl]-2-pyridin-3-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, under basic conditions with catalysts like palladium.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine or pyridine derivatives.
Scientific Research Applications
1-[4-(4-Methylpiperazin-1-yl)sulfonylpiperazin-1-yl]-2-pyridin-3-ylethanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methylpiperazin-1-yl)sulfonylpiperazin-1-yl]-2-pyridin-3-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The pyridine moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylpiperazin-1-yl)-2-pyridin-3-ylethanone: Lacks the sulfonyl group, potentially reducing its binding affinity and specificity.
4-(4-Methylpiperazin-1-yl)benzenesulfonamide: Contains a benzene ring instead of a pyridine ring, which may alter its pharmacokinetic properties.
N-(4-Methylpiperazin-1-yl)pyridine-3-carboxamide: Features a carboxamide group, which can affect its solubility and metabolic stability.
Uniqueness
1-[4-(4-Methylpiperazin-1-yl)sulfonylpiperazin-1-yl]-2-pyridin-3-ylethanone is unique due to its combination of a sulfonyl group, piperazine ring, and pyridine moiety, which collectively enhance its potential as a versatile and potent compound in various applications.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
1-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]-2-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3S/c1-18-5-9-20(10-6-18)25(23,24)21-11-7-19(8-12-21)16(22)13-15-3-2-4-17-14-15/h2-4,14H,5-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXGOKWVQRJKAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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